Cas no 70947-93-2 (Carbamothioic acid, dimethyl-, S-[5-(4-phenoxyphenoxy)pentyl] ester)
70947-93-2 structure
Product Name:Carbamothioic acid, dimethyl-, S-[5-(4-phenoxyphenoxy)pentyl] ester
CAS No:70947-93-2
MF:C20H25NO3S
MW:359.482404470444
CID:531068
PubChem ID:71402321
Update Time:2025-04-19
Carbamothioic acid, dimethyl-, S-[5-(4-phenoxyphenoxy)pentyl] ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamothioic acid, dimethyl-, S-[5-(4-phenoxyphenoxy)pentyl] ester
- S-[5-(4-phenoxyphenoxy)pentyl] N,N-dimethylcarbamothioate
- DTXSID20823298
- 70947-93-2
- S-[5-(4-Phenoxyphenoxy)pentyl] dimethylcarbamothioate
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- Inchi: 1S/C20H25NO3S/c1-21(2)20(22)25-16-8-4-7-15-23-17-11-13-19(14-12-17)24-18-9-5-3-6-10-18/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3
- InChI Key: ZMLAPBKWDMOWIO-UHFFFAOYSA-N
- SMILES: S(C(N(C)C)=O)CCCCCOC1C=CC(=CC=1)OC1C=CC=CC=1
Computed Properties
- Exact Mass: 359.15551483g/mol
- Monoisotopic Mass: 359.15551483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 64.1Ų
Carbamothioic acid, dimethyl-, S-[5-(4-phenoxyphenoxy)pentyl] ester Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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